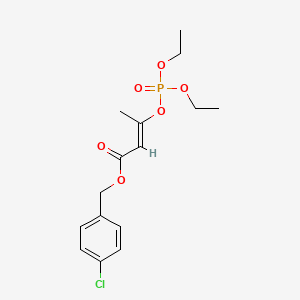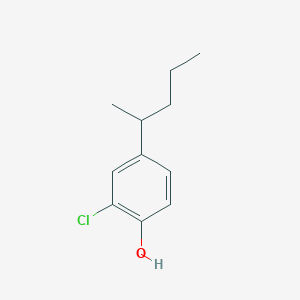
5-Methoxy-5-methylundec-3-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-5-methylundec-3-YN-2-one: is an organic compound with the molecular formula C13H22O2 . It is characterized by the presence of a methoxy group, a methyl group, and a triple bond within its undecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-5-methylundec-3-YN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyundec-1-yne and methyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-5-methylundec-3-YN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-5-methylundec-3-YN-2-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications .
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Methoxy-5-methylundec-3-YN-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Methoxy-2-methylindole: Another methoxy-substituted compound with different structural features and applications.
5-Methoxy Methylone: A cathinone derivative with distinct pharmacological properties.
Uniqueness: 5-Methoxy-5-methylundec-3-YN-2-one stands out due to its unique combination of a methoxy group, a methyl group, and a triple bond within an undecane chain.
Properties
CAS No. |
65975-85-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
5-methoxy-5-methylundec-3-yn-2-one |
InChI |
InChI=1S/C13H22O2/c1-5-6-7-8-10-13(3,15-4)11-9-12(2)14/h5-8,10H2,1-4H3 |
InChI Key |
MKLABNNIMZIEEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#CC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


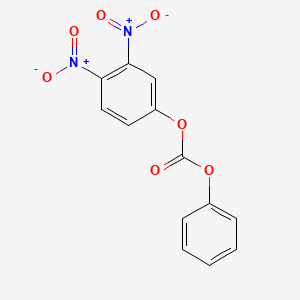
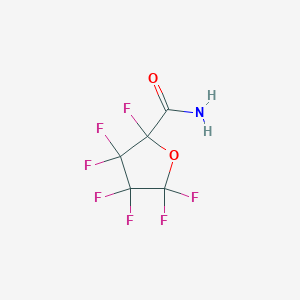
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
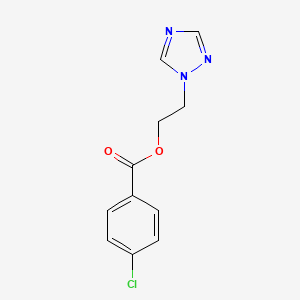
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
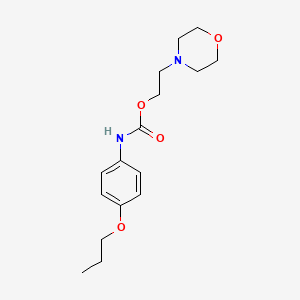
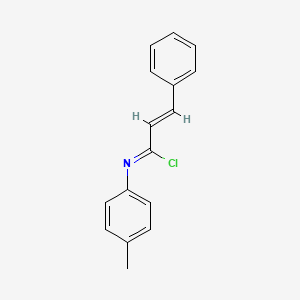
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)

